molecular formula C16H15N3O3S2 B2665065 7-methyl-3-(morpholine-4-carbonyl)-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-5-one CAS No. 1111043-72-1

7-methyl-3-(morpholine-4-carbonyl)-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-5-one

Cat. No.: B2665065
CAS No.: 1111043-72-1
M. Wt: 361.43
Attention: For research use only. Not for human or veterinary use.
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Description

7-methyl-3-(morpholine-4-carbonyl)-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-5-one is a complex heterocyclic compound. This compound is part of the thiazoloquinazoline family, which is known for its diverse biological activities. The structure of this compound includes a thiazole ring fused with a quinazoline ring, which is further substituted with a morpholine-4-carbonyl group and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-3-(morpholine-4-carbonyl)-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-5-one typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the thiazole ring, the fusion with the quinazoline ring, and the introduction of the morpholine-4-carbonyl group. Common reagents used in these reactions include thiourea, chloroacetic acid, and various amines. The reaction conditions often involve heating under reflux and the use of solvents like ethanol or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

7-methyl-3-(morpholine-4-carbonyl)-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-5-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a wide range of derivatives.

Scientific Research Applications

7-methyl-3-(morpholine-4-carbonyl)-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-5-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an enzyme inhibitor, particularly against enzymes involved in metabolic pathways.

    Medicine: It has been investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: The compound is used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of 7-methyl-3-(morpholine-4-carbonyl)-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, disrupting metabolic pathways. The thiazole and quinazoline rings play a crucial role in this interaction, allowing the compound to fit into the active site of the enzyme and block its function.

Comparison with Similar Compounds

Similar Compounds

    Thiazoloquinazolines: Other compounds in this family include 7-methyl-3-(morpholine-4-carbonyl)-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-5-one and 7-methyl-3-(morpholine-4-carbonyl)-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-5-one.

    Quinazoline Derivatives: Compounds like 4-anilinoquinazoline and 6,7-dimethoxyquinazoline share structural similarities.

Uniqueness

What sets 7-methyl-3-(morpholine-4-carbonyl)-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-5-one apart is its unique combination of functional groups and the specific arrangement of the thiazole and quinazoline rings. This structure allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

7-methyl-3-(morpholine-4-carbonyl)-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S2/c1-9-2-3-11-10(8-9)14(20)17-13-12(24-16(23)19(11)13)15(21)18-4-6-22-7-5-18/h2-3,8H,4-7H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANGKCNWZIXLWEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N3C(=C(SC3=S)C(=O)N4CCOCC4)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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